molecular formula C8H13F3O B2420916 [3-(Trifluoromethyl)cyclohexyl]methanol CAS No. 1488982-54-2

[3-(Trifluoromethyl)cyclohexyl]methanol

Cat. No.: B2420916
CAS No.: 1488982-54-2
M. Wt: 182.186
InChI Key: ADWFXAOWIYRGPS-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclohexyl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a methanol group. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and stability.

Properties

IUPAC Name

[3-(trifluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWFXAOWIYRGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of cyclohexanemethanol precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)cyclohexyl]methanol may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize readily available organic precursors and fluorinating agents such as cesium fluoride to facilitate the rapid generation of trifluoromethyl anions .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylcyclohexanone.

    Reduction: Formation of trifluoromethylcyclohexane.

    Substitution: Formation of substituted trifluoromethylcyclohexanemethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

[3-(Trifluoromethyl)cyclohexyl]methanol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which is a precursor for a sphingosine-1-phosphate modulator used in treating immunological disorders such as multiple sclerosis . The unique trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting drugs, making them more effective in therapeutic applications.

1.2 Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various pathogens. In a study screening over 98,000 compounds for activity against Mycobacterium tuberculosis, several derivatives of this compound were identified as having significant inhibitory effects . This highlights the compound's potential in developing new antibiotics.

Material Science

2.1 Coatings and Adhesives

The compound is also explored for applications in coatings and adhesives due to its favorable chemical properties. The incorporation of this compound into polymer formulations can enhance the performance characteristics of coatings, such as corrosion resistance and durability . Its use in adhesives can improve bonding strength and thermal stability.

Case Studies

Study Findings Applications
Study on Synthesis of Sphingosine-1-Phosphate ModulatorsDemonstrated that this compound is critical for synthesizing effective immunomodulatorsPharmaceutical development for autoimmune diseases
Antimicrobial ScreeningIdentified several derivatives with >90% inhibition against M. tuberculosisDevelopment of new antimicrobial agents
Polymer Formulation ResearchShowed improved properties when this compound was added to coatingsEnhanced protective coatings for industrial applications

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanol involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can modulate the compound’s reactivity and stability, making it a valuable moiety in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylcyclopentane: Contains a trifluoromethyl group attached to a cyclopentane ring.

    Trifluoromethylmethane: Contains a trifluoromethyl group attached to a methane molecule.

Uniqueness

[3-(Trifluoromethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexane ring and a methanol group, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-containing compounds. Its structure allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications .

Biological Activity

[3-(Trifluoromethyl)cyclohexyl]methanol is a compound that has garnered attention due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C10H13F3O
  • Molecular Weight: 220.21 g/mol

The trifluoromethyl group (CF3-CF_3) is known for enhancing lipophilicity and metabolic stability, making compounds with this group interesting for drug development.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced anticancer properties. A study demonstrated that the presence of a trifluoromethyl group in isoxazole derivatives significantly increased their potency against breast cancer cell lines (MCF-7, 4T1, and PC-3), with IC50 values indicating substantial cytotoxic effects (IC50 = 2.63 μM for the most active derivative) . The mechanism of action involved apoptosis induction and cell cycle arrest.

CompoundIC50 (μM)Cell Line
2g2.63MCF-7
53.09MCF-7
1419.72MCF-7

Antibacterial Activity

The antibacterial properties of compounds similar to this compound have also been explored. Thiourea derivatives have shown activity against various bacterial strains, suggesting that modifications to the cyclohexyl backbone could yield effective antibacterial agents. For instance, certain thiourea derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Immunosuppressive Effects

Preliminary studies indicate that similar compounds may possess immunosuppressive properties. A patent describes compounds with cyclohexyl and trifluoromethyl groups exhibiting potential as immunosuppressants, which could be beneficial in treating autoimmune diseases or in transplant medicine .

Case Studies

  • Anticancer Mechanism Exploration : A study on isoxazole derivatives highlighted the role of the trifluoromethyl group in enhancing apoptosis through mitochondrial pathways, leading to increased caspase activation and disruption of the cell cycle in cancer cells .
  • Antibacterial Efficacy : Research on thiourea derivatives showed significant antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa, with structural modifications improving potency .

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